1-Decanol

Catalog No.
S16221043
CAS No.
70084-71-8
M.F
C10H22O
C10H22O
CH3(CH2)9OH
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decanol

CAS Number

70084-71-8

Product Name

1-Decanol

IUPAC Name

decan-1-ol

Molecular Formula

C10H22O
C10H22O
CH3(CH2)9OH

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3

InChI Key

MWKFXSUHUHTGQN-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 37 mg/L at 25 °C
Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform
1:3 IN 60% ALCOHOL
Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C
Solubility in water, g/100ml at 20Â °C: 0.37 (very poor)
soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water
1 ml in 3 ml 60% alcohol (in ethanol)

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air.
Decan-1-ol is a fatty alcohol consisting of a hydroxy function at C-1 of an unbranched saturated chain of ten carbon atoms. It has a role as a metabolite, a protic solvent and a pheromone. It is a primary alcohol and a decanol.
1-Decanol has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.
decan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd

Physical Description

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air.
Liquid
Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid/floral, waxy, fruity odou

Color/Form

Colorless to water-white liquid
Colorless, viscous, refractive liquid
Moderately viscous, strongly refractive liquid

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.167065321 Da

Monoisotopic Mass

158.167065321 Da

Boiling Point

446 °F at 760 mmHg (USCG, 1999)
boiling point equals 446 °F
229 °C
BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg
230Â °C

Flash Point

180 °F (USCG, 1999)
Flash point equals 180 °F
82 °C (180 °F) - closed cup
180 °F (82 °C) (Open cup)
108Â °C c.c.

Heavy Atom Count

11

Taste

SLIGHT, CHARACTERISTIC FATTY TASTE

Vapor Density

5.3 (Air= 1)
Relative vapor density (air = 1): 5.5

Density

0.84 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8297 g/cu cm at 20 °C
0.83 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.01
0.826-0.831

Odor

Sweet odor
Floral, fruity odor
RESEMBLE ORANGE FLOWERS

Odor Threshold

Odor Threshold Low: 0.006 [ppm]
[CAMEO] Odor threshold from CHEMINFO
Detection threshold of pure chem: 2.1X10-1 mg/l, medium not specified

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

44 °F (USCG, 1999)
7 °C
Surface tension = 0.029742 N/m (at melting point)
6.9 °C
7Â °C

UNII

89V4LX791F

Related CAS

26303-54-8 (aluminum salt)
37909-25-4 (magnesium salt)

Vapor Pressure

0.00851 [mmHg]
0.00851 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 1

Wikipedia

1-Decanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Environmental transformation -> Pesticide transformation products (metabolite, successor)
Cosmetics -> Viscosity controlling; Emollient

Methods of Manufacturing

High-pressure catalytic hydrogenation of the esters of naturally occurring capric acid, or by oligomerization of ethylene using aluminum alkyl technology
Reduction of coconut-oil fatty acids; from C9 olefin and synthetic gas, by Oxo process.
Prepared from caprinaldehyde ... from capric acid methyl ester ... from 1-chlorodecane ... from nonylmagnesium bromide and formaldehyde.
1-Decanol is produced from the reaction of acetaldehyde and crotonaldehyde followed by hydrogenation.
1-Decanol is prepared commercially by sodium reduction or by the high-pressure catalytic reduction of coconut oil, coconut fatty acids, or esters. It is also produced by the Ziegler process, which involves oxidation of trialkylaluminum compounds.

General Manufacturing Information

Plastics Product Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Mining (except Oil and Gas) and support activities
Petroleum Lubricating Oil and Grease Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
1-Decanol: ACTIVE
Found in sweet orange and a few other essential oils

Analytic Laboratory Methods

Gas-liquid chromatography.

Storage Conditions

Store under lock and key in ventilated room, secure from access by unauthorized persons and children. Store in a cool, dry area away from any heat or ignition source.
Separated from strong oxidants, acid anhydrides and acid chlorides. Store in an area without drain or sewer access.

Interactions

... The uptake of cholic acid was unaffected by abdominal irradiation, but for glucose, galactose, and four fatty acids the direction and magnitude of the changes in uptake were influenced by the dose of irradiation and by the interval following exposure. The greater uptake of decanol at 6 weeks but lower uptake of decanol at 33 weeks reflected changes in the resistance of the intestinal unstirred water layer.
N-decyl alc induced nutritional encephalomalacia in 1-day-old chicks could be completely prevented by dietary supplementation of dl-alpha-tocopheryl acetate.

Stability Shelf Life

Stable in mildly acidic & alkaline solutions

Dates

Last modified: 10-13-2025

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